(E)-5-Decen-1-yl acetate (E)-5-Decen-1-yl acetate 5E-Decenyl acetate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 38421-90-8
VCID: VC21093172
InChI: InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6+
SMILES: CCCCC=CCCCCOC(=O)C
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol

(E)-5-Decen-1-yl acetate

CAS No.: 38421-90-8

Cat. No.: VC21093172

Molecular Formula: C12H22O2

Molecular Weight: 198.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-5-Decen-1-yl acetate - 38421-90-8

Specification

CAS No. 38421-90-8
Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
IUPAC Name [(E)-dec-5-enyl] acetate
Standard InChI InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6+
Standard InChI Key VTUFOIHYMMMNOM-VOTSOKGWSA-N
Isomeric SMILES CCCC/C=C/CCCCOC(=O)C
SMILES CCCCC=CCCCCOC(=O)C
Canonical SMILES CCCCC=CCCCCOC(=O)C

Introduction

Chemical Identity and Properties

(E)-5-Decen-1-yl acetate is an unsaturated acetate ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.3019 g/mol . It is characterized by a ten-carbon chain with a double bond in the trans (E) configuration at the fifth carbon position, and an acetate group attached to the terminal carbon. The compound is registered under CAS number 38421-90-8 and has the IUPAC Standard InChIKey: VTUFOIHYMMMNOM-VOTSOKGWSA-N .

The compound is known by several synonyms in the scientific literature, including:

  • E-5-Decen-1-yl acetate

  • E-5-Decenyl acetate

  • (5E)-5-Decenyl acetate

  • 5-Decen-1-ol, acetate, (5E)-

  • trans-5-Decenylacetate

  • dec-5-en-1-yl acetate

Physical and Chemical Properties

(E)-5-Decen-1-yl acetate exhibits specific physicochemical properties that influence its behavior in biological systems and industrial applications. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of (E)-5-Decen-1-yl Acetate

PropertyValueCondition
Physical stateOilAmbient temperature
ColorClear YellowVisual observation
Boiling point210.5±0.0°C760 Torr
Density0.886±0.06 g/cm³20°C, 760 Torr
Refractive index1.439319°C
Flash point62.2±0.0°CStandard conditions
Recommended storage temperature-20°CFor preservation
SolubilitySlightly soluble in Chloroform and Ethyl AcetateRoom temperature
LogP (estimated)4.510Octanol-water partition coefficient

These properties indicate that (E)-5-Decen-1-yl acetate is a lipophilic compound with moderate volatility, characteristics that are essential for its function as a pheromone .

Analytical Characteristics

Chromatographic Behavior

The compound exhibits specific retention characteristics in gas chromatography, which are useful for its identification and quantification in complex mixtures. Table 2 presents gas chromatographic retention indices under different analytical conditions.

Table 2: Gas Chromatographic Retention Indices of (E)-5-Decen-1-yl Acetate

Column TypeActive PhaseRetention IndexReferenceAnalytical Conditions
CapillaryAT-Wax1805Pino, Marbot, et al., 200160 m/0.32 mm/0.25 μm, He, 65°C @ 10 min, 2 K/min, 250°C @ 60 min
CapillaryHP-Innowax1721Narain, Galvao, et al., 200730 m/0.25 mm/0.25 μm, Helium; Program: 30°C (5 min)

These retention indices provide reference values for the identification of (E)-5-Decen-1-yl acetate in complex biological samples and environmental matrices .

Mass Spectrometric Profile

Mass spectrometry provides characteristic fragmentation patterns that can be used for the structural confirmation of (E)-5-Decen-1-yl acetate. The mass spectrum reveals several diagnostic ions, including m/z 138 (resulting from the cleavage of acetic acid from the molecular ion), m/z 61 (characteristic of double transposition leading to CH₃COOH₂⁺), and m/z 43 (CH₃CO⁺) .

Biological Activity

Role as an Insect Pheromone

(E)-5-Decen-1-yl acetate functions as a sex pheromone in certain moth species, particularly in the order Lepidoptera. Female moths release this compound to attract males for mating. The biological mechanism involves specialized olfactory receptors on male moth antennae that detect the pheromone at extremely low concentrations.

The presence of the (E) configuration at the double bond is critical for biological activity, as insect olfactory systems can discriminate between geometric isomers with remarkable precision. This stereoselectivity forms the basis for species-specific communication systems in insects.

Applications in Pest Management

The identification of (E)-5-Decen-1-yl acetate as a component of moth pheromones has led to its application in integrated pest management strategies. Synthetic pheromones are used in:

  • Monitoring traps to assess pest population densities

  • Mass trapping systems to reduce male populations

  • Mating disruption techniques, where synthetic pheromones flood the environment, confusing males and preventing them from locating females

These approaches provide environmentally friendly alternatives to conventional insecticides for controlling moth pest populations, particularly for species like the Peach Twig Borer that utilize this compound in their chemical communication.

Industrial Applications

Beyond its biological role, (E)-5-Decen-1-yl acetate has industrial applications based on its aromatic properties. The compound's fruity aroma makes it valuable in the flavor and fragrance industries. It has been identified as a volatile component in certain fruits, including strawberry guava (Psidium cattleianum Sabine) .

Analytical Detection Methods

Several analytical techniques are employed for the detection and quantification of (E)-5-Decen-1-yl acetate in various matrices:

Headspace Solid-Phase Microextraction (HS-SPME)

This solvent-free extraction technique is particularly suitable for volatile compounds like (E)-5-Decen-1-yl acetate. It allows for the concentration of the analyte from complex matrices prior to gas chromatographic analysis .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of (E)-5-Decen-1-yl acetate. The compound's characteristic retention indices on different stationary phases, combined with its mass spectral pattern, enable its reliable identification in complex mixtures .

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